![molecular formula C20H24N2O3S B6571299 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-35-9](/img/structure/B6571299.png)
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (MTSB) is a synthetic molecule that has been widely studied in scientific research due to its unique chemical structure, which allows for a wide range of applications in various fields. MTSB has been used in various studies for its ability to act as an inhibitor of enzymes, and its ability to interact with cell membranes. In addition, MTSB has been used in drug delivery systems and cancer treatments, as well as in the study of other biological processes.
Mechanism of Action
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is able to interact with cell membranes, and has been found to inhibit the activity of enzymes. It has also been found to interact with proteins, and to alter the activity of signal transduction pathways. Additionally, this compound has been found to interact with DNA and RNA, and to alter gene expression.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to interact with cell membranes. Additionally, it has been found to interact with proteins, and to alter the activity of signal transduction pathways. It has also been found to interact with DNA and RNA, and to alter gene expression.
Advantages and Limitations for Lab Experiments
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several advantages for use in laboratory experiments. It is a synthetic molecule, which makes it relatively easy to synthesize and purify. Additionally, it is able to interact with cell membranes, and has been found to inhibit the activity of enzymes. It also has the ability to interact with proteins, and to alter the activity of signal transduction pathways. However, there are some limitations to its use in laboratory experiments. This compound has been found to be toxic at higher concentrations, and it may interact with other molecules in the environment.
Future Directions
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of potential future applications. It could be used in the development of new drug delivery systems, and in the study of other biological processes, such as signal transduction, gene expression, and cell proliferation. Additionally, it could be used in cancer treatments, as it has been found to interact with cell membranes and inhibit the growth of cancer cells. Finally, it could be used in the development of new enzymes or other proteins, as it has been found to interact with proteins and alter their activity.
Synthesis Methods
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is synthesized by a three-step process, beginning with the reaction of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-methyl-benzamide in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is then isolated and purified. The second step is the reaction of the isolated product with a reducing agent, such as sodium borohydride, to yield the final product: this compound.
Scientific Research Applications
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied extensively in scientific research, and has been found to have a wide range of applications. It has been used in drug delivery systems, as it is able to interact with cell membranes, and has been used to study the inhibition of enzymes. In addition, this compound has been used in cancer treatments, due to its ability to interact with cell membranes and inhibit the growth of cancer cells. It has also been used in the study of other biological processes, such as signal transduction, gene expression, and cell proliferation.
properties
IUPAC Name |
3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGVHZCOCOKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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